6-Nitrobenzo(a)pyren-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

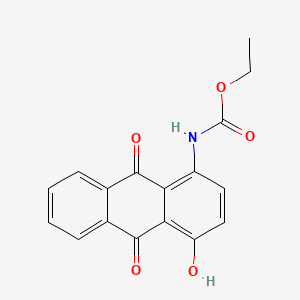

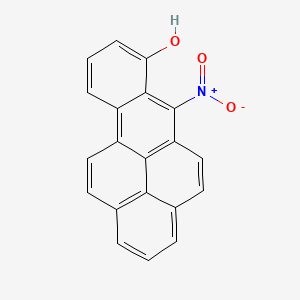

6-Nitrobenzo(a)pyren-7-ol is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in diesel and gasoline exhaust. This compound is characterized by its orange-yellow crystalline appearance and has a molecular formula of C20H11NO3 .

Preparation Methods

6-Nitrobenzo(a)pyren-7-ol can be synthesized by treating benzo(a)pyrene with aqueous nitric acid in either acetic acid or benzene and acetic acid . This method was first reported by Windaus and Rennhak in 1937. The compound is not produced in commercial quantities and is primarily used for laboratory applications .

Chemical Reactions Analysis

6-Nitrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-Nitrobenzo(a)pyren-7-ol is used in various scientific research applications:

Chemistry: Studied for its chemical properties and reactions.

Biology: Investigated for its mutagenic activities in Salmonella typhimurium strains.

Medicine: Examined for its potential carcinogenic effects and interactions with DNA, RNA, and proteins.

Industry: Used as a reference material for environmental and pharmaceutical research.

Mechanism of Action

The compound exerts its effects through metabolic activation, forming reactive species that bind to cellular nucleophiles such as DNA, RNA, and proteins. This binding can lead to mutagenic and carcinogenic effects . The metabolic pathway involves the formation of various hydroxylated intermediates and conjugation reactions .

Comparison with Similar Compounds

6-Nitrobenzo(a)pyren-7-ol is compared with other nitrated polycyclic aromatic hydrocarbons, such as:

- 1-Nitropyrene

- 9-Nitroanthracene

- 6-Nitrochrysene

These compounds share similar environmental persistence and sources, such as diesel and gasoline exhaust, but differ in their specific chemical structures and reactivity.

Properties

CAS No. |

119056-57-4 |

|---|---|

Molecular Formula |

C20H11NO3 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

6-nitrobenzo[a]pyren-7-ol |

InChI |

InChI=1S/C20H11NO3/c22-16-6-2-5-13-14-9-7-11-3-1-4-12-8-10-15(18(14)17(11)12)20(19(13)16)21(23)24/h1-10,22H |

InChI Key |

LNGBBZHCLFLDFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC=C(C5=C4[N+](=O)[O-])O)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)